1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid
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Overview
Description
1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a fused benzene and imidazole ring with a carboxylic acid and an oxide group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid typically involves the cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by oxidation to introduce the oxide group . Another approach involves the intramolecular oxidative condensation of anilides or amidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of metal-free, iodine-promoted synthesis has been reported to be effective for producing substituted benzimidazoles, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and air oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halides and organometallic compounds are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxide groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
- 1-Hydroxybenzimidazole
- 1-Methoxybenzimidazole
- 1-Methylbenzimidazole 3-oxide
Comparison: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is unique due to the presence of both a carboxylic acid and an oxide group, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds like 1-Hydroxybenzimidazole and 1-Methoxybenzimidazole, it has different electronic and steric effects, leading to variations in its biological activity and applications .
Properties
IUPAC Name |
1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-6-4-2-3-5-7(6)11(14)8(10)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQDLJCZAHIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C(=O)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663556 |
Source
|
Record name | 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19809-35-9 |
Source
|
Record name | 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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